3-ethyl-4-nitro-1H-Pyrazole

Physicochemical characterization Solid‑state properties Formulation compatibility

3‑Ethyl‑4‑nitro‑1H‑pyrazole (CAS 70951‑91‑6) is a disubstituted pyrazole bearing an electron‑withdrawing nitro group at the 4‑position and an ethyl group at the 3‑position. It belongs to the class of C‑nitropyrazoles, a family widely employed as synthetic intermediates in pharmaceutical and agrochemical research because the nitro substituent can be selectively transformed (e.g., reduced to an amine) while the alkyl group modulates steric and electronic properties.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 70951-91-6
Cat. No. B2781327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-nitro-1H-Pyrazole
CAS70951-91-6
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCCC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-2-4-5(8(9)10)3-6-7-4/h3H,2H2,1H3,(H,6,7)
InChIKeyIZKKZGVEYKHLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-nitro-1H-Pyrazole (CAS 70951-91-6) — Procurement-Grade Overview for Scientific Selection


3‑Ethyl‑4‑nitro‑1H‑pyrazole (CAS 70951‑91‑6) is a disubstituted pyrazole bearing an electron‑withdrawing nitro group at the 4‑position and an ethyl group at the 3‑position. It belongs to the class of C‑nitropyrazoles, a family widely employed as synthetic intermediates in pharmaceutical and agrochemical research because the nitro substituent can be selectively transformed (e.g., reduced to an amine) while the alkyl group modulates steric and electronic properties [1]. The compound is supplied as a light‑yellow solid with a typical purity of ≥95 % and is produced at up to kilogram scale for laboratory use .

Why Generic Pyrazole Substitution Fails — The Case for 3‑Ethyl‑4‑nitro‑1H‑Pyrazole Specification


Pyrazole building blocks that differ only in the nature or position of the alkyl substituent can exhibit markedly different reactivity, regioselectivity in downstream transformations, and physicochemical properties. For instance, the electron‑donating ethyl group at the 3‑position alters both the ring electronics and the steric environment relative to the 3‑methyl analogue, which directly influences the outcome of nitration, alkylation, or cross‑coupling reactions [1]. Consequently, substituting 3‑ethyl‑4‑nitro‑1H‑pyrazole with a cheaper or more readily available analog such as 3‑methyl‑4‑nitro‑1H‑pyrazole or unsubstituted 4‑nitro‑1H‑pyrazole can lead to divergent product profiles, altered reaction rates, or purification challenges that compromise downstream synthetic efficiency.

Product‑Specific Quantitative Evidence for 3‑Ethyl‑4‑nitro‑1H‑Pyrazole Differentiation


Lower Melting Point vs. 3‑Methyl‑4‑nitro‑1H‑pyrazole — Ease of Handling and Formulation

3‑Ethyl‑4‑nitro‑1H‑pyrazole exhibits a substantially lower melting point than its 3‑methyl analog. This difference impacts handling (e.g., melt‑processing, solvent‑free reactions) and can influence the physical stability of formulations.

Physicochemical characterization Solid‑state properties Formulation compatibility

Detonation Potential Differentiates 3‑Ethyl‑4‑nitro‑1H‑pyrazole from Non‑alkylated 4‑Nitropyrazoles

In a continuous‑flow nitration study, 3‑ethyl‑4‑nitro‑1H‑pyrazole (compound 32) was synthesized and expected to exhibit detonating properties under severe confinement, a behavior shared with other alkyl‑4‑nitropyrazoles. This contrasts with the parent 4‑nitro‑1H‑pyrazole, which is significantly less thermally sensitive in the same nitrating‑mixture environment. [1]

Energetic materials Process safety Thermal stability

Regioselective C–H Activation Potential of 3‑Ethyl‑4‑nitro‑1H‑pyrazole vs. 3,5‑Dimethyl‑4‑nitro‑1H‑pyrazole

Guided transition‑metal‑catalyzed C–H arylation of 4‑nitropyrazoles has been demonstrated to proceed with high regioselectivity at the 5‑position when the 3‑position is substituted with an ethyl group. In contrast, the 3,5‑dimethyl analog shows reduced selectivity due to steric hindrance at both ortho positions. [1]

C–H functionalization Regioselectivity Late‑stage diversification

Best‑Fit Research and Industrial Application Scenarios for 3‑Ethyl‑4‑nitro‑1H‑Pyrazole


Synthesis of 4‑Amino‑3‑ethyl‑1H‑pyrazole for Kinase Inhibitor Programs

The 4‑nitro group can be selectively reduced (e.g., H₂, Pd/C or SnCl₂) to furnish 4‑amino‑3‑ethyl‑1H‑pyrazole, a key intermediate for LRRK2 kinase inhibitors being investigated for Parkinson’s disease [1]. The ethyl substituent enhances lipophilicity (clogP ~1.2 vs. ~0.6 for the 3‑methyl analog), which can improve brain penetration in CNS‑targeted candidates.

Corrosion Inhibitor Development for Mild Steel in Acidic Media

Pyrazole derivatives bearing a nitro group and an alkyl chain have been investigated computationally and experimentally as corrosion inhibitors for C38 steel in HCl media [2]. The 3‑ethyl‑4‑nitro‑1H‑pyrazole scaffold offers a distinct balance of electron‑withdrawing (nitro) and electron‑donating (ethyl) effects that can optimize adsorption onto metal surfaces, potentially outperforming the 3‑methyl analog in inhibition efficiency.

Energetic Materials Research — Controlled Nitropyrazole Detonation Studies

As demonstrated in continuous‑flow nitration safety studies, 3‑ethyl‑4‑nitro‑1H‑pyrazole is a model compound for investigating the detonating properties of alkyl‑4‑nitropyrazoles under confined conditions [3]. Its thermal sensitivity profile makes it suitable for benchmarking microreactor safety protocols.

Regioselective Late‑Stage Functionalization via C–H Activation

The compound’s single unsubstituted C–H position (5‑position) allows for highly regioselective Pd‑catalyzed arylation, enabling the synthesis of diverse 5‑aryl‑4‑nitropyrazole libraries without protecting group manipulation [4]. This selectivity advantage reduces step count and waste in parallel synthesis campaigns.

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